molecular formula C7H16Cl2N2 B1489491 1-Cyclobutylazetidin-3-amine dihydrochloride CAS No. 2097948-03-1

1-Cyclobutylazetidin-3-amine dihydrochloride

Cat. No.: B1489491
CAS No.: 2097948-03-1
M. Wt: 199.12 g/mol
InChI Key: AZQOTLHCYZNYIU-UHFFFAOYSA-N
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Description

1-Cyclobutylazetidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an azetidin-3-amine core, and it is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylazetidin-3-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of cyclobutylamine with an appropriate azetidine derivative under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

1-Cyclobutylazetidin-3-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications and is used in pharmaceutical research to develop new drugs.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Cyclobutylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as 1-ethylazetidin-3-amine dihydrochloride and 1-propylazetidin-3-amine dihydrochloride. These compounds share a similar core structure but differ in the alkyl group attached to the azetidine ring. The differences in their chemical properties and biological activities highlight the uniqueness of this compound.

Comparison with Similar Compounds

  • 1-ethylazetidin-3-amine dihydrochloride

  • 1-propylazetidin-3-amine dihydrochloride

  • 1-butylazetidin-3-amine dihydrochloride

This comprehensive overview provides a detailed understanding of 1-Cyclobutylazetidin-3-amine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclobutylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-4-9(5-6)7-2-1-3-7;;/h6-7H,1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOTLHCYZNYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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